(2,4,6-Trimethoxyphenyl)methanol

CAS No.: 61040-78-6

Cat. No.: VC2319294

Molecular Formula: C10H14O4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61040-78-6 |

|---|---|

| Molecular Formula | C10H14O4 |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | (2,4,6-trimethoxyphenyl)methanol |

| Standard InChI | InChI=1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3 |

| Standard InChI Key | CFXXBVNHYJQNKS-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C(=C1)OC)CO)OC |

| Canonical SMILES | COC1=CC(=C(C(=C1)OC)CO)OC |

Introduction

Basic Properties and Structural Characteristics

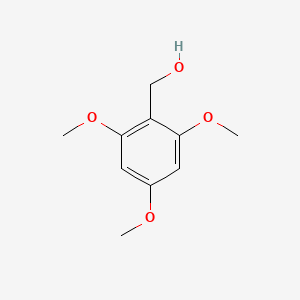

(2,4,6-Trimethoxyphenyl)methanol is an organic compound with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.22 g/mol . It is identified by the CAS number 61040-78-6 and is also referred to as 2,4,6-Trimethoxybenzyl alcohol in scientific literature . The compound presents as a white crystalline solid that demonstrates solubility in various organic solvents.

From a structural perspective, (2,4,6-Trimethoxyphenyl)methanol features a phenyl ring with three methoxy (-OCH₃) groups at positions 2, 4, and 6, along with a hydroxymethyl (-CH₂OH) group. This arrangement creates a unique electronic distribution within the molecule, contributing to its chemical reactivity and biological properties. The IUPAC name for this compound is (2,4,6-trimethoxyphenyl)methanol .

Physical and Chemical Properties

The physical and chemical properties of (2,4,6-Trimethoxyphenyl)methanol are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| Physical State | White crystalline solid |

| Solubility | Soluble in organic solvents |

| CAS Number | 61040-78-6 |

| IUPAC Name | (2,4,6-trimethoxyphenyl)methanol |

| Standard InChI | InChI=1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3 |

| Standard InChIKey | CFXXBVNHYJQNKS-UHFFFAOYSA-N |

The presence of the three methoxy groups significantly influences the electronic distribution within the molecule, while the hydroxyl group provides potential for hydrogen bonding interactions. These structural features contribute to the compound's chemical reactivity and biological properties.

Synthesis Methods and Chemical Reactions

Common Synthesis Approaches

The most widely used method for synthesizing (2,4,6-Trimethoxyphenyl)methanol involves the reduction of 2,4,6-trimethoxybenzaldehyde using a reducing agent such as sodium borohydride (NaBH₄) in an alcohol solvent. This synthetic route is represented by the following reaction:

2,4,6-Trimethoxybenzaldehyde + NaBH₄ → (2,4,6-Trimethoxyphenyl)methanol

This approach is favored in laboratory settings due to its relatively straightforward procedure and high yield efficiency. The reaction typically proceeds under mild conditions, making it accessible for various research applications.

Chemical Reactivity

(2,4,6-Trimethoxyphenyl)methanol exhibits notable chemical reactivity, primarily due to its functional groups:

-

The hydroxyl group can participate in esterification reactions, serving as a key functional handle for derivatization .

-

Research indicates that the compound can interact with various electrophiles and nucleophiles due to its methoxy and hydroxyl functional groups.

-

The electron-rich aromatic ring, enhanced by the three methoxy groups, can engage in electrophilic aromatic substitution reactions.

These reactivity patterns make (2,4,6-Trimethoxyphenyl)methanol valuable as a building block in organic synthesis and in the development of compounds with potential pharmaceutical applications.

Biological Activities and Research Findings

Anticancer Properties

Research suggests that compounds derived from (2,4,6-Trimethoxyphenyl)methanol may possess anticancer properties. Studies have shown that the 2,4,6-trimethoxy substitution pattern is particularly important for cytotoxic activity against cancer cells . When researchers altered the positions of the methoxy groups from 2,4,6 to 3,4,5, they observed a significant loss of cytotoxicity, indicating that the specific 2,4,6 arrangement is crucial for this biological activity .

Further investigation revealed that replacing the methoxy group with a hydroxyl group at the 4th position of the 2,4,6-trimethoxy ring structure resulted in a loss of activity, suggesting that hydrophobic groups at that position are required for maintaining anticancer effects . Similarly, when fluorine atoms were introduced in place of the 2,4,6-trimethoxy groups, the resulting molecules lost their cytotoxic potential against cancer cells, further demonstrating that the methoxy groups at those specific positions are critical for the compound's anticancer activity .

Structure-Activity Relationships

Research has revealed crucial structure-activity relationships for (2,4,6-Trimethoxyphenyl)methanol and its derivatives:

-

The position of methoxy groups is critical for biological activity, with the 2,4,6 arrangement showing superior cytotoxicity compared to the 3,4,5 pattern .

-

Hydrophobic substituents at the 4-position appear necessary for maintaining activity, as replacement with hydrophilic groups like hydroxyl resulted in activity loss .

-

The trimethoxy groups must be specifically located on the aromatic ring rather than elsewhere in the molecule to maintain biological activity .

These findings provide valuable insights for medicinal chemists seeking to develop derivatives with enhanced biological activities or improved pharmacokinetic properties.

Applications and Research Directions

Pharmaceutical Applications

(2,4,6-Trimethoxyphenyl)methanol serves as an important building block in pharmaceutical research and development. Its applications include:

-

Precursor for more complex bioactive molecules with potential therapeutic applications.

-

Component in the development of novel anticancer compounds, particularly those targeting specific enzymatic pathways .

-

Building block for anti-inflammatory drug candidates, especially when incorporated into NSAID derivatives .

The compound's well-defined structure-activity relationships make it valuable for rational drug design approaches targeting specific biological activities.

Comparison with Structurally Related Compounds

Several compounds share structural similarities with (2,4,6-Trimethoxyphenyl)methanol. A comparative analysis of these related structures provides insights into the importance of specific molecular features:

| Compound | Structural Features | Comparative Properties |

|---|---|---|

| (2,4,6-Trimethoxyphenyl)methanol | Three methoxy groups at 2,4,6 positions | Significant cytotoxic activity; building block in synthesis |

| 3,4,5-Trimethoxybenzyl alcohol | Three methoxy groups at 3,4,5 positions | Lower cytotoxicity; used in anti-inflammatory derivatives |

| 2,4-Dimethoxyphenylmethanol | Two methoxy groups | Different reactivity patterns; potentially reduced biological activity |

| 2-Methoxyphenylmethanol | One methoxy group | Lower solubility; distinct biological profile |

The comparative analysis demonstrates that the number and position of methoxy groups significantly influence the biological and chemical properties of these compounds .

Stability and Pharmacokinetic Considerations

This stability observation is particularly relevant for pharmaceutical applications where compound stability affects drug efficacy and shelf-life. Further research is needed to elucidate the specific pharmacokinetic properties of (2,4,6-Trimethoxyphenyl)methanol itself.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume